molecular formula C8H6Cl2O3 B3260630 2,5-Dichloro-3-methoxybenzoic acid CAS No. 33234-25-2

2,5-Dichloro-3-methoxybenzoic acid

Cat. No.: B3260630
CAS No.: 33234-25-2
M. Wt: 221.03 g/mol
InChI Key: ANGUIHXRWIGPNN-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxybenzoic acid is an organochlorine compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, where two chlorine atoms and one methoxy group are substituted at the 2, 5, and 3 positions, respectively. This compound is known for its applications in various fields, including agriculture, where it is used as a herbicide.

Mechanism of Action

Target of Action

2,5-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . It primarily targets broadleaf weeds and brush species . The compound’s primary targets are the plant growth auxins , which play a crucial role in plant growth and development.

Mode of Action

Dicamba mimics plant growth auxins , disrupting the transport systems and interfering with nucleic acid metabolism . This interaction results in uncontrolled and abnormal growth, eventually leading to the death of the targeted weeds .

Biochemical Pathways

The biochemical pathways affected by Dicamba involve the auxin signaling pathway . By mimicking auxins, Dicamba disrupts the normal signaling pathways, leading to abnormal growth patterns. The soil bacterium Pseudomonas maltophilia (strain DI-6) can convert Dicamba to 3,6-dichlorosalicylic acid (3,6-DCSA), which lacks herbicidal activity .

Pharmacokinetics

Dicamba is highly soluble in water and volatile . It is readily absorbed by roots, stems, and foliage of plants, and then translocated to other plant parts . It moves both through xylem and phloem (apoplast and symplast) . These properties impact the bioavailability of Dicamba, allowing it to effectively reach its targets within the plant.

Result of Action

The molecular and cellular effects of Dicamba’s action result in the death of the targeted weeds . By mimicking auxins and disrupting normal growth patterns, Dicamba causes the weeds to grow in an uncontrolled and abnormal manner, which eventually leads to their death .

Action Environment

Dicamba’s action, efficacy, and stability can be influenced by environmental factors. It is volatile and has a low potential to leach to groundwater based on its chemical properties . . Therefore, environmental conditions such as soil type, temperature, and moisture can affect the effectiveness and persistence of Dicamba.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-methoxybenzoic acid typically involves the chlorination of 3-methoxybenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Derivatives with fewer chlorine atoms.

Scientific Research Applications

2,5-Dichloro-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the formulation of herbicides and pesticides.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-methoxybenzoic acid: Another organochlorine compound with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

Uniqueness

2,5-Dichloro-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective action on certain plant species makes it a valuable tool in agricultural applications.

Properties

IUPAC Name

2,5-dichloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUIHXRWIGPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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